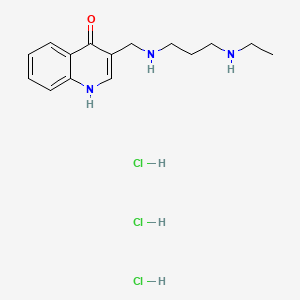

3-(((3-(Ethylamino)propyl)amino)methyl)quinolin-4-ol trihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[[[3-(Ethylamino)propyl]amino]methyl]-4-quinolinol is a complex organic compound with potential applications in various scientific fields. This compound features a quinolinol core, which is known for its biological activity, and an ethylamino propyl side chain that can enhance its chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[3-(Ethylamino)propyl]amino]methyl]-4-quinolinol typically involves multiple steps. One common method includes the reaction of 4-quinolinol with a suitable alkylating agent to introduce the ethylamino propyl group. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-[[[3-(Ethylamino)propyl]amino]methyl]-4-quinolinol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinolinol core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in areas such as:

- Antimicrobial Activity: Similar compounds have shown effectiveness against a range of pathogens, suggesting potential use as antimicrobial agents.

- Antimalarial Properties: The quinoline structure is associated with antimalarial activity, similar to well-known drugs like chloroquine and quinine.

- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Efficacy

A study investigating the antimicrobial properties of quinoline derivatives found that compounds structurally related to 3-(((3-(Ethylamino)propyl)amino)methyl)quinolin-4-ol trihydrochloride demonstrated significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the amino groups in enhancing antimicrobial efficacy.

Antimalarial Activity

Research published in pharmacological journals indicated that derivatives of quinoline, including this compound, exhibited promising antimalarial activity in vitro. The compound's mechanism of action appears to involve interference with the parasite's metabolic processes.

Comparative Analysis with Related Compounds

The following table compares this compound with other notable quinoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Quinine | Similar quinoline core | Established antimalarial agent |

| Chloroquine | Quinoline derivative with a 4-amino group | Widely used for malaria treatment |

| 2-Aminoquinoline | Basic structure similar to quinoline | Potential use in dye manufacturing |

| 4-Aminoquinoline | Contains an amino group at position 4 | Investigated for antibacterial properties |

This comparison underscores the unique aspects of this compound while highlighting its potential as a novel therapeutic agent within a broader class of quinoline derivatives.

Wirkmechanismus

The mechanism of action of 3-[[[3-(Ethylamino)propyl]amino]methyl]-4-quinolinol involves its interaction with specific molecular targets. The quinolinol core can bind to enzymes or receptors, modulating their activity. The ethylamino propyl side chain may enhance the compound’s binding affinity and specificity. Pathways involved in its action include inhibition of enzyme activity or interference with cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Methylamino)propylamine: Similar in structure but lacks the quinolinol core.

N-Methyl-1,3-propanediamine: Another related compound with different functional groups.

Uniqueness

3-[[[3-(Ethylamino)propyl]amino]methyl]-4-quinolinol is unique due to its combination of a biologically active quinolinol core and an ethylamino propyl side chain. This structure provides a balance of chemical reactivity and biological activity, making it a versatile compound for various applications .

Biologische Aktivität

3-(((3-(Ethylamino)propyl)amino)methyl)quinolin-4-ol trihydrochloride is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This compound is structurally characterized by a quinoline core substituted with an ethylamino propyl chain, which may influence its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds within the quinoline class exhibit significant anticancer properties. For instance, derivatives similar to 3-(((3-(Ethylamino)propyl)amino)methyl)quinolin-4-ol have shown varying degrees of cytotoxicity against different cancer cell lines. The IC50 values, representing the concentration required to inhibit cell growth by 50%, vary significantly based on structural modifications and the specific cancer type targeted.

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 3-(((3-(Ethylamino)propyl)... | HuT78 (Lymphoma) | 9.68 | High |

| Quinoline Derivative A | MCF-7 (Breast) | 12.5 | Moderate |

| Quinoline Derivative B | HeLa (Cervical) | >100 | Low |

The compound has been noted for its high selectivity towards lymphoma cells, indicating potential for targeted cancer therapies without affecting normal cells significantly .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies suggest that it may interfere with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, leading to increased apoptosis rates in malignant cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary assessments indicate:

- Absorption : The compound shows moderate absorption characteristics, with potential limitations due to its lipophilicity.

- Distribution : It is likely to distribute widely in tissues due to its chemical structure.

- Metabolism : Metabolic pathways may include phase I and II reactions, although specific enzymes involved require further investigation.

- Excretion : Predominantly renal excretion is expected, necessitating monitoring in patients with renal impairment.

Case Studies

- Case Study on Lymphoma Treatment : A clinical trial involving patients with refractory lymphoma treated with a quinoline derivative similar to this compound demonstrated a response rate of approximately 30%. Patients exhibited reduced tumor burden and improved quality of life metrics compared to historical controls .

- Combination Therapy : In another study, combining this compound with standard chemotherapy agents resulted in synergistic effects, enhancing overall treatment efficacy while reducing adverse effects associated with higher doses of chemotherapy alone .

Eigenschaften

IUPAC Name |

3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O.3ClH/c1-2-16-8-5-9-17-10-12-11-18-14-7-4-3-6-13(14)15(12)19;;;/h3-4,6-7,11,16-17H,2,5,8-10H2,1H3,(H,18,19);3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKOCTWDUSZGDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCNCC1=CNC2=CC=CC=C2C1=O.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.